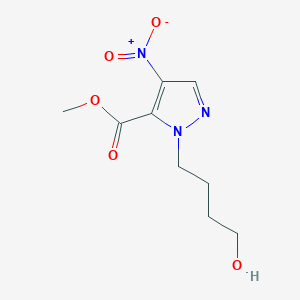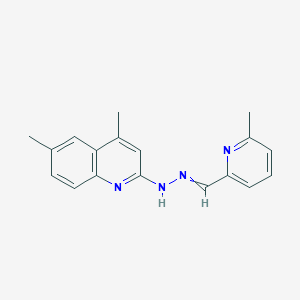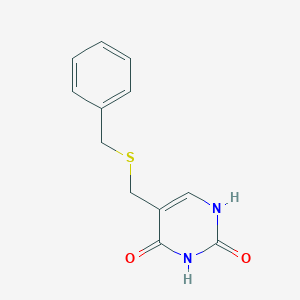
5-(benzylsulfanylmethyl)-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzylsulfanylmethyl)-1H-pyrimidine-2,4-dione is a heterocyclic compound featuring a pyrimidine ring substituted with a benzylsulfanylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzylsulfanylmethyl)-1H-pyrimidine-2,4-dione typically involves the reaction of pyrimidine-2,4-dione with benzylsulfanylmethyl halides under basic conditions. A common method includes:
Starting Materials: Pyrimidine-2,4-dione, benzylsulfanylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The base deprotonates the pyrimidine-2,4-dione, which then undergoes nucleophilic substitution with benzylsulfanylmethyl chloride to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The sulfur atom in the benzylsulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanylmethyl group, yielding the parent pyrimidine-2,4-dione.
Substitution: The benzylsulfanylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrimidine-2,4-dione.
Substitution: Various substituted pyrimidine derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be used in the synthesis of novel materials with unique electronic properties.
Biology and Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Probes: It can be used as a probe to study enzyme activities and interactions.
Industry:
Polymer Synthesis: It can be incorporated into polymers to enhance their properties, such as thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 5-(benzylsulfanylmethyl)-1H-pyrimidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanylmethyl group can enhance the compound’s binding affinity and specificity towards its target.
Comparaison Avec Des Composés Similaires
- 5-(Methylsulfanylmethyl)-1H-pyrimidine-2,4-dione
- 5-(Phenylsulfanylmethyl)-1H-pyrimidine-2,4-dione
- 5-(Benzylsulfanyl)-1H-pyrimidine-2,4-dione
Comparison:
- Structural Differences: The presence of different substituents on the sulfur atom (e.g., methyl, phenyl) can significantly alter the compound’s chemical and biological properties.
- Unique Features: The benzylsulfanylmethyl group in 5-(benzylsulfanylmethyl)-1H-pyrimidine-2,4-dione provides a unique combination of steric and electronic effects, enhancing its reactivity and potential applications compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
4897-44-3 |
|---|---|
Formule moléculaire |
C12H12N2O2S |
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
5-(benzylsulfanylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2S/c15-11-10(6-13-12(16)14-11)8-17-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,13,14,15,16) |
Clé InChI |
ZNOAZUCLPNQDCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCC2=CNC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


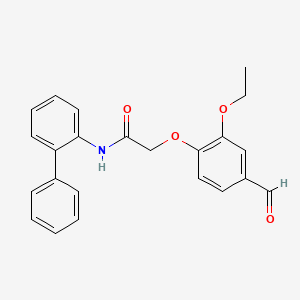
![3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione](/img/structure/B13997754.png)
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
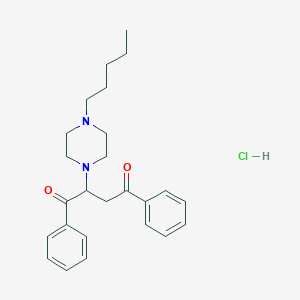
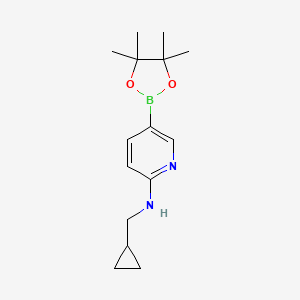
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
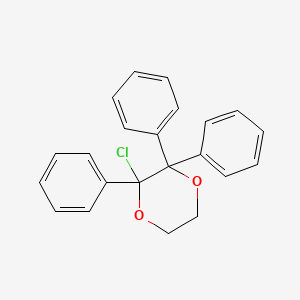
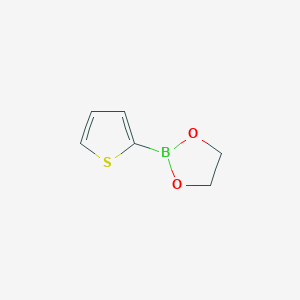
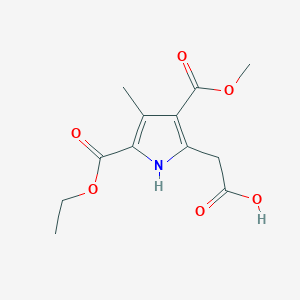

![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
